![molecular formula C20H15BrN2O4 B2951485 5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide CAS No. 922082-02-8](/img/structure/B2951485.png)
5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of dibenzo[b,f][1,4]oxazepine . Dibenzo[b,f][1,4]oxazepine derivatives are known to be selective inhibitors of the Dopamine D2 receptor . They are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of similar compounds involves complex organic chemistry reactions . Unfortunately, the specific synthesis process for “5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of similar compounds involves a dibenzo[b,f][1,4]oxazepine core . The specific molecular structure of “5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide” would require more specific information.Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps . The specific chemical reactions for “5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide” are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 130-132°C, a predicted boiling point of 528.2±50.0 °C, a density of 1.39 g/cm3, and solubility in methanol . The specific physical and chemical properties of “5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide” would require more specific information.科学的研究の応用
Dopamine D2 Receptor Antagonists
Compounds similar to this have been used as selective inhibitors of the Dopamine D2 receptor . These inhibitors can be used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis of Tropane Alkaloids
The structure of this compound suggests potential use in the synthesis of tropane alkaloids . Tropane alkaloids are a class of organic compounds, many of which have pharmacological properties. They are used in medicines for their analgesic, antiviral, and antimicrobial properties .
3. Research on G-Protein Coupled Receptors (GPCRs) Compounds of this nature are often used in research on GPCRs . GPCRs are a large protein family of receptors that sense molecules outside the cell and activate internal signal transduction pathways. They represent a large protein family of receptors, which are a target of approximately 50% of all modern medicinal drugs .
Development of New Pharmaceuticals
Given its complex structure and the presence of multiple functional groups, this compound could be used in the development of new pharmaceuticals . The compound’s structure allows for a wide range of reactions, making it a potentially valuable tool in drug discovery .
Study of Free Radical Reactions
The compound’s structure, particularly the presence of a bromine atom, suggests it could be used in studies of free radical reactions . Free radicals play a key role in a number of biological processes, including cell signaling and apoptosis .
Organic Synthesis
This compound could be used in organic synthesis, particularly in reactions involving the formation of cyclic structures . Its structure suggests it could be used in the synthesis of cycloalkanes, which are a type of compound that consists of carbon atoms arranged in a ring .
作用機序
特性
IUPAC Name |
5-bromo-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-2-23-14-5-3-4-6-16(14)26-15-8-7-12(11-13(15)20(23)25)22-19(24)17-9-10-18(21)27-17/h3-11H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOVKZQPMCQANJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。